molecular formula C15H12F9O6Pr B13413156 praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

Cat. No.: B13413156
M. Wt: 600.14 g/mol
InChI Key: FMZBGIBRQLGUNQ-DJFUMVPSSA-K
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Description

Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is a coordination compound involving praseodymium, a rare earth element from the lanthanide series, and a fluorinated β-diketone ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of praseodymium salts with the β-diketone ligand under controlled conditions. A common method includes dissolving praseodymium nitrate in a solvent such as ethanol, followed by the addition of the β-diketone ligand. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: Reduction reactions can convert the praseodymium(3+) ion to lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the β-diketone ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield praseodymium(IV) complexes, while reduction can produce praseodymium(II) species. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique luminescent properties.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, including high-performance ceramics and optical devices.

Mechanism of Action

The mechanism of action of praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate involves coordination interactions between the praseodymium ion and the β-diketone ligand. These interactions influence the electronic structure and reactivity of the compound. The praseodymium ion can act as a Lewis acid, facilitating various catalytic processes. The fluorinated ligand enhances the stability and solubility of the compound, making it suitable for diverse applications.

Comparison with Similar Compounds

Similar Compounds

    Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: shares similarities with other lanthanide β-diketone complexes, such as those involving neodymium, europium, and terbium.

    Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Similar in structure but with different electronic and magnetic properties.

    Europium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Known for its luminescent properties, making it useful in lighting and display technologies.

    Terbium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Exhibits unique magnetic properties, useful in magnetic resonance imaging (MRI) and other applications.

Uniqueness

This compound is unique due to the specific combination of praseodymium and the fluorinated β-diketone ligand. This combination imparts distinct electronic, magnetic, and catalytic properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C15H12F9O6Pr

Molecular Weight

600.14 g/mol

IUPAC Name

praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-;

InChI Key

FMZBGIBRQLGUNQ-DJFUMVPSSA-K

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Pr+3]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Pr+3]

Origin of Product

United States

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